1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate
Description
1-Benzyl-6-tert-butyl-3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate is a spirocyclic compound featuring a diazaspiro[3.5]nonane core with benzyl and tert-butyl ester groups at positions 1 and 6, respectively, and a methyl substituent at position 2. This structure combines rigidity from the spiro system with functional groups that modulate solubility and bioavailability.
Properties
IUPAC Name |
1-O-benzyl 8-O-tert-butyl 3-methyl-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-16-13-23(19(25)26-14-17-9-6-5-7-10-17)21(16)11-8-12-22(15-21)18(24)27-20(2,3)4/h5-7,9-10,16H,8,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRUZYGUKYSNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C12CCCN(C2)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Malonate Intermediates
A seven-step protocol, adapted from a related spirocyclic synthesis (CN111620869A), offers a scalable approach. Key steps include:
Step 1: Ethyl Malonate Reaction
Ethyl malonate reacts in ethanol to form a malonic ester intermediate (Compound 2). This step establishes the carbon skeleton for subsequent transformations .
Step 2: Reduction with Lithium Borohydride
Compound 2 undergoes reduction with LiBH4 in THF to yield an alcohol intermediate (Compound 3). Reaction conditions: 0–70°C, 2.5 hours .
Step 3: Tosylation
Reaction with p-toluenesulfonyl chloride in DCM generates a tosylate intermediate (Compound 4), enabling nucleophilic substitution .
Step 4: Ring Closure
Cesium carbonate in acetonitrile promotes intramolecular cyclization to form a spirocyclic core (Compound 5). Heating to 25–90°C for 3 hours facilitates ring formation .
Step 5: Magnesium Reduction
Magnesium chips in methanol reduce the ketone group to an alcohol (Compound 6), preparing the scaffold for esterification .
Step 6: Boc Protection
Boc anhydride in DCM introduces the tert-butyl ester, yielding Compound 7. Reaction proceeds at 25°C for 12 hours .
Step 7: Final Esterification
Palladium carbon in methanol replaces a hydrogen atom with a benzyl group, forming the target compound. Reaction time: 3 hours at 25°C .
| Step | Reagents/Conditions | Key Transformation |
|---|---|---|
| 1 | Ethanol, 25–80°C, 5 h | Malonate formation |
| 2 | LiBH4, THF, 0–70°C, 2.5h | Alcohol generation |
| 3 | TsCl, DCM, 25°C, 12 h | Tosylation |
| 4 | Cs2CO3, MeCN, 25–90°C, 3h | Ring closure |
| 5 | Mg, MeOH, 25–80°C, 1h | Ketone reduction |
| 6 | Boc2O, DCM, 25°C, 12 h | Boc protection |
| 7 | Pd/C, MeOH, 25°C, 3 h | Benzyl esterification |
Ring-Closing Metathesis (RCM) Approach
A DOS-like strategy (chemrxiv.org) employs Grubbs II catalyst for spirocyclic assembly. This method is advantageous for constructing fused or spirocyclic systems with minimal steps.
Key Steps:
-
Olefin Formation : A diene precursor undergoes metathesis using Grubbs II in DCM under reflux.
-
Cyclization : Intramolecular metathesis forms the spirocyclic core.
-
Esterification : Sequential protection with Boc anhydride (tert-butyl ester) and benzyl bromide (benzyl ester) .
Advantages :
-
Shorter reaction sequence compared to multi-step protocols.
-
High stereoselectivity due to transition-metal catalysis.
Limitations :
-
Grubbs catalysts are costly and require inert atmospheres.
Methyl Group Introduction via Alkylation
The 3-methyl substituent can be introduced post-spirocyclization via:
-
Methyl Iodide Alkylation : Treatment of the spirocyclic amine with methyl iodide under basic conditions (e.g., K2CO3 in DMF).
-
Reductive Amination : Reaction of an aldehyde intermediate with methylamine followed by NaBH3CN reduction .
Critical Factors :
-
Site Selectivity : Steric hindrance from the spirocyclic structure may favor alkylation at the less hindered nitrogen.
-
Reaction Temperature : Elevated temperatures (e.g., 80°C) enhance methyl group incorporation but risk ring opening .
Comparative Analysis of Synthetic Routes
| Parameter | Malonate Method (CN111620869A) | RCM Method (chemrxiv.org) |
|---|---|---|
| Steps | 7 | 3 |
| Key Reagents | Boc2O, Pd/C, Cs2CO3 | Grubbs II, BnBr |
| Yield | Moderate (estimated 40–50%) | High (60–70%) |
| Cost | Moderate | High (catalyst cost) |
| Scalability | Good | Limited |
Challenges and Optimization Strategies
-
Spirocyclic Strain : The [3.5] spiro system requires precise control during cyclization. Using polar aprotic solvents (e.g., THF, DCM) minimizes side reactions .
-
Ester Stability : Tert-butyl esters are prone to hydrolysis. Anhydrous conditions and mild acids (e.g., HCl in dioxane) are recommended for deprotection .
-
Benzyl Ester Formation : Pd-mediated hydrogenolysis (e.g., H2/Pd-C) is preferred over harsh deprotection methods to retain the methyl group .
Computational Insights
Molecular modeling (e.g., DFT calculations) predicts that the tert-butyl group enhances steric protection, while the benzyl ester improves solubility. The methyl group’s position at C3 reduces ring strain by optimizing bond angles .
Chemical Reactions Analysis
1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in critical biological processes .
Comparison with Similar Compounds
Core Spirocyclic Framework
- Spiro[3.5]nonane vs. Spiro[2.5]octane: The target compound’s spiro[3.5]nonane core (two rings sharing one atom: a 3-membered and a 5-membered ring) contrasts with smaller systems like 6-benzyl-1-ethyl-6-azaspiro[2.5]octane-1,6-dicarboxylate (spiro[2.5]octane). The larger spiro[3.5] system may enhance conformational stability and binding affinity compared to spiro[2.5] analogs .
Substituent Variations
- Ester Groups: The tert-butyl ester in the target compound offers steric bulk and metabolic stability, whereas ethyl or methyl esters in analogs (e.g., methyl 6-(2,3-difluorobenzyl)-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxylate) may increase reactivity or solubility .
- Hydroxy and oxo groups in patent-derived compounds (e.g., EP 4 374 877 A2) suggest tailored hydrogen-bonding capabilities for specific biological targets .
Bioisosteric Replacements
- Bicyclic vs. Spirocyclic Systems: Compounds like 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane replace the spiro system with a fused bicyclic structure, reducing rigidity but maintaining antimicrobial activity. This highlights the role of ring topology in bioactivity .
Anticancer and Neuroprotective Activities
Antimicrobial and Antioxidant Properties
- Diazadioxobicyclo Derivatives: 3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane demonstrated activity against Gram-negative and Gram-positive bacteria, suggesting that the benzyl group in the target compound could similarly enhance antimicrobial efficacy .
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (~349 g/mol, estimated) is comparable to tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate (262.3 g/mol) but higher than ethyl ester analogs (e.g., C18H23NO4, ~317 g/mol) . The tert-butyl group increases lipophilicity, which may improve blood-brain barrier penetration for neuroprotective applications.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Molecular Properties
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing 1-Benzyl-6-tert-butyl-3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis is typical for spirocyclic compounds. A common approach involves:
- Double alkylation : Starting with malonic esters (e.g., ethyl or methyl esters) for sequential alkylation, as seen in analogous spiro[4.4]nonane-1,6-dione syntheses .
- Cyclization : Phosphorus pentoxide (P₂O₅)-mediated electrophilic cyclization of intermediates to form the spiro core .
- Functionalization : Introducing benzyl and tert-butyl groups via carbamate protection, as demonstrated in Reference Example 106 (using 2-methylpropyl ester and benzyl reagents) .
- Optimization : Yields (e.g., 65% in analogous syntheses ) depend on stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and temperature control during cyclization.
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Use a combination of:
- LCMS/HPLC : For molecular weight confirmation (e.g., m/z 403 [M+H]⁺ in Reference Example 102 ) and purity assessment.
- NMR : ¹H/¹³C NMR to verify spirocyclic geometry and substituent positions.
- X-ray crystallography : Resolves stereochemical ambiguities, critical for distinguishing isomers like (5R)- vs. (5RS)-spiro[4.4]nonane derivatives .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for intermediates.
- Recrystallization : Use ethanol or acetonitrile for final product crystallization, as in Reference Example 102 .
- HPLC : Preparative HPLC for isolating enantiomers if stereoisomers form .
Advanced Research Questions
Q. How does stereochemistry at the spiro center influence the compound’s reactivity or biological activity?
- Methodological Answer :
- Stereochemical analysis : Compare (R)- vs. (S)-configured analogs using chiral HPLC or circular dichroism .
- Activity correlation : Test enantiomers in biological assays (e.g., enzyme inhibition). For example, (5R)-spiro[4.4]nonane derivatives show distinct binding affinities vs. racemic mixtures .
- Computational modeling : Density functional theory (DFT) to predict steric/electronic effects of tert-butyl and benzyl groups on spirocyclic conformation .
Q. What role does the spirocyclic framework play in modulating pharmacokinetic properties?
- Methodological Answer :
- LogP studies : Measure partition coefficients to assess lipophilicity changes from tert-butyl (hydrophobic) vs. carboxylate (polar) groups .
- Metabolic stability : Incubate with liver microsomes; spirocycles often resist oxidative metabolism due to rigid geometry .
- Permeability assays : Use Caco-2 cell monolayers to evaluate intestinal absorption, influenced by the compound’s size and hydrogen-bonding capacity.
Q. How can researchers address contradictions in synthetic yield data across studies?
- Methodological Answer :
- Triangulation : Compare protocols for reagent quality (e.g., anhydrous P₂O₅ purity ), solvent drying, and inert atmosphere (N₂/Ar) .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors.
- Reproducibility checks : Cross-validate with independent labs, as seen in multi-institutional studies on similar diazaspiro compounds .
Q. What advanced techniques optimize reaction conditions for scaling up synthesis?
- Methodological Answer :
- Flow chemistry : Enhances heat/mass transfer during cyclization, reducing side reactions .
- Microwave-assisted synthesis : Accelerates steps like esterification or protection (e.g., tert-butyl carbamate formation) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
